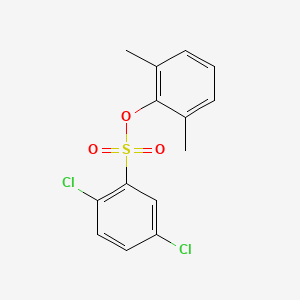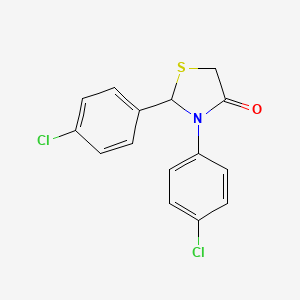![molecular formula C15H11N3O3S B5125510 5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5125510.png)
5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that features an indole moiety, a diazinane ring, and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of 1-acetylindole with a suitable diazinane derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors such as indole and acetyl chloride. The process may include steps like acetylation, cyclization, and thiolation to introduce the sulfanylidene group. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetylindole moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Alcohol derivatives of the acetylindole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new organic compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanylidene group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetylindole: A simpler compound with similar structural features but lacking the diazinane and sulfanylidene groups.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups, used in various chemical syntheses.
2-Benzofuranyl methyl ketone: A compound with a similar ketone functional group but different heterocyclic structure.
Uniqueness
5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the combination of its indole, diazinane, and sulfanylidene moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler indole derivatives. The presence of the sulfanylidene group, in particular, enhances its reactivity and potential for forming diverse chemical interactions.
Propiedades
IUPAC Name |
5-[(1-acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)18-7-9(10-4-2-3-5-12(10)18)6-11-13(20)16-15(22)17-14(11)21/h2-7H,1H3,(H2,16,17,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWZRROJJINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dichlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B5125452.png)
![1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)
![2-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)
![1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 4-CHLORO-1-BENZENESULFONATE](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![4-butoxy-N-[(4-butylphenyl)carbamothioyl]benzamide](/img/structure/B5125490.png)
![1-Propan-2-yl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5125497.png)

![2-chloro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5125502.png)

![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
